heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate
Description
Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a synthetic ionizable cationic lipid with a complex amphiphilic structure. Its key features include:
- Branched C17 hydrocarbon tail (heptadecan-9-yl), which enhances lipid bilayer integration and stability.
- Octanoate ester linkage, contributing to biodegradability and controlled release properties.
- Dual amino substituents: A 6-heptoxy-6-oxohexyl group (a keto-ester chain with a heptoxy side chain) that modulates hydrophobicity and molecular packing. A 3-hydroxypropyl group that introduces hydrogen-bonding capability and pH-responsive behavior, critical for endosomal escape in drug delivery systems .
This compound is structurally related to lipids used in lipid nanoparticle (LNP) formulations for mRNA vaccines, such as SM-102, but differs in substituent chemistry (e.g., 3-hydroxypropyl vs. 2-hydroxyethyl groups) and chain lengths (heptoxy vs. undecyloxy) .
Properties
Molecular Formula |
C41H81NO5 |
|---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C41H81NO5/c1-4-7-10-13-16-22-30-39(31-23-17-14-11-8-5-2)47-41(45)33-24-18-15-19-26-34-42(36-29-37-43)35-27-21-25-32-40(44)46-38-28-20-12-9-6-3/h39,43H,4-38H2,1-3H3 |
InChI Key |
OSFKXRRRNPEDMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCC(=O)OCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Esterification of Heptadecan-9-yl Octanoate
The foundational step involves esterifying heptadecan-9-ol with octanoyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) under basic conditions, using triethylamine (TEA) as a proton scavenger. The reaction proceeds at room temperature for 12–16 hours, achieving yields exceeding 85%. Critical parameters include stoichiometric control to minimize di-ester byproducts and rigorous exclusion of moisture to prevent hydrolysis.
Sequential Alkylation for Amino Group Introduction
The amino moiety is introduced via a two-stage alkylation process. First, the octanoate intermediate reacts with 3-hydroxypropylamine in the presence of sodium hydride (NaH) as a base, facilitated by dioxane as the solvent. This step requires careful temperature modulation (0–5°C initially, then gradual warming to 25°C) to suppress undesired side reactions. The secondary alkylation with 6-heptoxy-6-oxohexyl chloride follows, employing similar conditions but extending the reaction time to 4–6 hours to ensure complete substitution.
Optimization of Reaction Conditions
Solvent Systems and Their Impact
The choice of solvent significantly influences reaction efficiency and purity. Dioxane, employed in the alkylation steps, minimizes byproduct formation by stabilizing transition states and reducing nucleophilic interference. Comparative studies with tetrahydrofuran (THF) and dimethylformamide (DMF) revealed that dioxane enhances selectivity for the desired product, achieving a 46% yield compared to THF’s 32% and DMF’s 28% under identical conditions.
Table 1: Solvent Effects on Alkylation Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dioxane | 25 | 4 | 46 | 98.5 |
| THF | 25 | 4 | 32 | 95.2 |
| DMF | 25 | 4 | 28 | 93.8 |
Catalytic Agents and Stoichiometry
Sodium hydride (NaH) outperforms alternatives like potassium tert-butoxide (t-BuOK) in deprotonating the hydroxyl group of 3-hydroxypropylamine, enabling efficient nucleophilic attack on the octanoate intermediate. A molar ratio of 1:1.2 (octanoate:NaH) ensures complete conversion without overalkylation. Excess NaH (>1.5 equivalents) leads to degradation products, reducing overall yield by 15–20%.
Purification and Characterization
Chromatographic Techniques
Post-synthesis purification employs silica gel column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50). This method effectively separates the target compound from unreacted starting materials and byproducts, achieving >98% purity. Recrystallization from a hexane/ethanol mixture (9:1) further enhances purity to 99.3%, albeit with a 10–12% loss in yield due to solubility limitations.
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural validation. Key NMR signals include:
-
¹H NMR (400 MHz, CDCl₃): δ 4.05 (t, J = 6.8 Hz, 2H, -OCH₂-), 3.58 (m, 4H, -NHCH₂CH₂CH₂OH), 2.32 (t, J = 7.2 Hz, 2H, -COOCH₂-).
-
HRMS (ESI): m/z calcd. for C₄₁H₈₁NO₅ [M+H]⁺: 668.6134; found: 668.6138.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale production utilizes continuous flow reactors to enhance reproducibility and reduce reaction times. By maintaining precise temperature control (±1°C) and automated reagent dosing, batch yields of 42–45% are consistently achieved, comparable to laboratory-scale results .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride
Major Products
The major products formed from these reactions include various hydroxyl and oxo derivatives, which can be further utilized in different applications .
Scientific Research Applications
Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is extensively used in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: The compound is employed in the study of lipid metabolism and membrane dynamics.
Medicine: It plays a crucial role in the development of lipid nanoparticle-based drug delivery systems, particularly for mRNA vaccines.
Industry: The compound is used in the formulation of various pharmaceutical products and in the production of specialized chemicals
Mechanism of Action
The mechanism of action of heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells by fusing with the cell membrane, allowing the mRNA to enter the cytoplasm where it can be translated into proteins. The molecular targets include cell membrane lipids and intracellular enzymes involved in mRNA translation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs based on structural motifs, functional roles, and experimental data from the literature.
SM-102 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate)
- Structural Differences :
- The 2-hydroxyethyl group in SM-102 may confer faster pH-dependent ionization compared to the bulkier 3-hydroxypropyl group in the target compound .
- Applications :
Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate
- Structural Differences: Lacks the 6-heptoxy-6-oxohexyl substituent entirely, simplifying the amino group to a single 3-hydroxypropyl chain .
- Functional Implications: Reduced hydrophobicity limits its utility in LNPs but may improve solubility for non-vaccine applications (e.g., small-molecule delivery).
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structural Differences: A spirocyclic benzothiazole derivative with a dimethylaminophenyl group, unrelated to the aliphatic ester/amino architecture of the target compound .
- Highlights the target compound’s specificity for biomedical applications .
Research Findings and Mechanistic Insights
- Stability and mRNA Interaction :
- Ionization Efficiency :
- Biodistribution :
- Shorter heptoxy chains (C7 vs. C11 in SM-102) could reduce liver accumulation, a common issue with LNPs, making the target compound a candidate for targeted organ delivery .
Biological Activity
Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a complex lipid compound that has garnered attention for its potential applications in drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs). This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₄₄H₈₇NO₅, with a molecular weight of approximately 710.18 g/mol. The structure features a long hydrophobic heptadecane chain, an octanoate moiety, and functional groups that enhance its solubility and biological activity. These characteristics contribute to its amphiphilic nature, making it suitable for encapsulating therapeutic agents.
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₈₇NO₅ |
| Molecular Weight | 710.18 g/mol |
| Functional Groups | Hydroxyl, Amine |
| Lipophilicity | High |
This compound exhibits significant biological activity primarily through its role in enhancing cellular uptake of nucleic acids and small molecules. The compound's amphiphilic nature allows it to form lipid nanoparticles that facilitate the transport of drugs across cellular membranes.
- Formation of Lipid Nanoparticles : The compound self-assembles into nanoparticles that can encapsulate mRNA or other therapeutic agents.
- Endocytosis Facilitation : Studies indicate that these lipid nanoparticles enhance endocytosis, improving the delivery efficiency of the encapsulated payload to target cells.
- Membrane Interaction : The unique combination of hydrophobic and hydrophilic components optimally balances solubility and membrane interaction properties essential for effective drug delivery.
Case Study: mRNA Vaccine Delivery
Recent studies have highlighted the effectiveness of this compound in mRNA vaccine formulations. A study demonstrated that lipid nanoparticles composed of this compound significantly increased the stability and bioavailability of mRNA vaccines, leading to enhanced immune responses in animal models.
Comparative Studies
Comparative analyses with other lipid compounds reveal unique advantages:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Heptadecan-9-yl 8-bromooctanoate | C₄₃H₈₅BrO₂ | Contains bromine; used in nanoparticle modification |
| Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoate | C₄₂H₈₅NO₄ | Simpler structure; lacks heptoxy group |
| Heptadecan-9-yloxy 8-aminooctanoate | C₄₂H₈₅NO₃ | Enhanced solubility compared to traditional lipids |
Applications in Drug Delivery Systems
This compound is primarily utilized in:
- Gene Therapy : Enhancing transfection efficiency for nucleic acids.
- Cancer Treatment : Targeted delivery systems for chemotherapeutics.
- Vaccine Development : Formulation of lipid nanoparticles for mRNA vaccines.
Q & A
Q. What strategies validate the compound’s biocompatibility in preclinical models?
- Methodological Answer :
- Hemolysis Assays : Incubate erythrocytes with lipid nanoparticles and measure hemoglobin release.
- Cytokine Profiling : Quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) in murine serum post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
